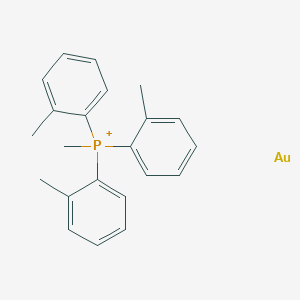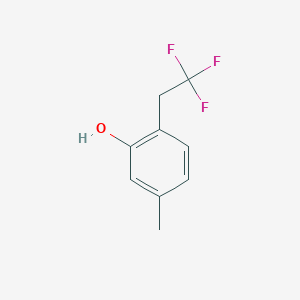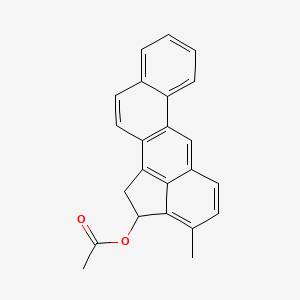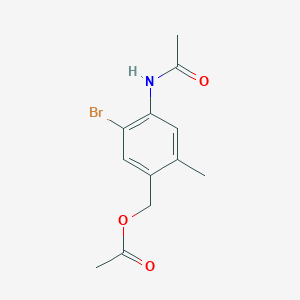
(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is an organic compound with the molecular formula C11H12BrNO3. It is a derivative of acetanilide, where the acetamido group is substituted at the 4-position, a bromine atom at the 5-position, and a methyl group at the 2-position of the phenyl ring. The compound also contains a methyl acetate ester group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.
Bromination: Bromination is carried out using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Esterification: Finally, the esterification of the phenolic hydroxyl group with methyl acetate is performed to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Acetamido-5-bromo-2-methylphenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamido-5-bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methyl acetate group.
Methyl 4-acetamido-5-bromo-2-methoxybenzoate: Similar structure but with a methoxy group and a methyl ester group.
Uniqueness
(4-Acetamido-5-bromo-2-methylphenyl)methyl acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the acetamido, bromo, and methyl acetate groups allows for diverse chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
838858-88-1 |
|---|---|
Formule moléculaire |
C12H14BrNO3 |
Poids moléculaire |
300.15 g/mol |
Nom IUPAC |
(4-acetamido-5-bromo-2-methylphenyl)methyl acetate |
InChI |
InChI=1S/C12H14BrNO3/c1-7-4-12(14-8(2)15)11(13)5-10(7)6-17-9(3)16/h4-5H,6H2,1-3H3,(H,14,15) |
Clé InChI |
QZQDWFSSBZXLIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1COC(=O)C)Br)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


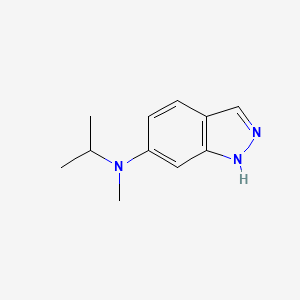
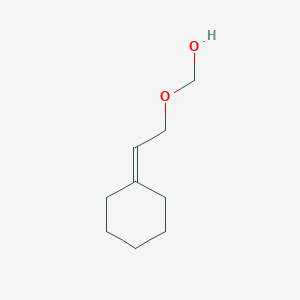
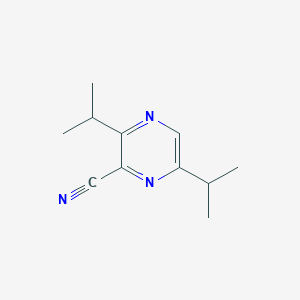
![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
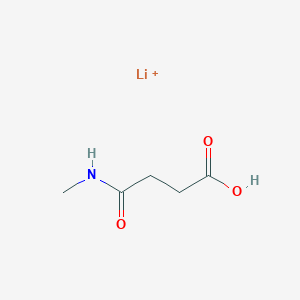

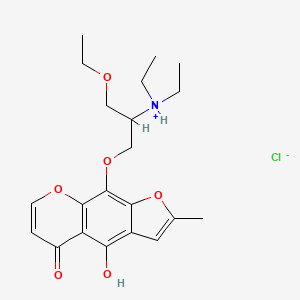
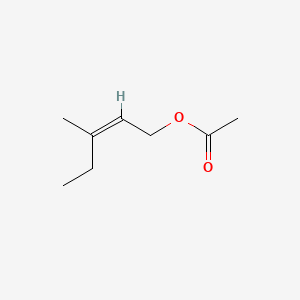
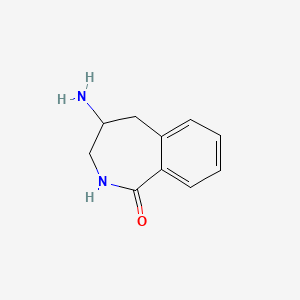
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)

